molecular formula C18H25N5O3 B2888319 8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896080-90-3

8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2888319
CAS No.: 896080-90-3
M. Wt: 359.43
InChI Key: RPJZLFFVFJSDIG-UHFFFAOYSA-N
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Description

8-Cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a bicyclic imidazo[2,1-f]purine-2,4-dione core. This compound is characterized by:

  • A cyclohexyl group at the 8-position, which enhances lipophilicity and may influence receptor binding kinetics.
  • A 2-methoxyethyl substituent at the 3-position, contributing to solubility and metabolic stability.
  • Methyl groups at the 1- and 7-positions, which stabilize the purine scaffold and modulate steric interactions.

The following sections compare this compound with its closest analogs based on structural and functional data from the literature.

Properties

IUPAC Name

6-cyclohexyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-12-11-22-14-15(19-17(22)23(12)13-7-5-4-6-8-13)20(2)18(25)21(16(14)24)9-10-26-3/h11,13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJZLFFVFJSDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Imidazo[2,1-f]Purine Core

The imidazo[2,1-f]purine scaffold is typically synthesized via cyclocondensation reactions between appropriately substituted purine precursors and imidazole derivatives. A widely adopted strategy involves:

  • Purine Precursor Activation : Starting with 6-chloropurine, the N7 and N9 positions are protected using tert-butyldimethylsilyl (TBDMS) groups to direct reactivity toward the N1 and N3 positions.
  • Imidazole Ring Formation : Treatment with ethylenediamine in dichloroethane (DCE) under reflux conditions facilitates cyclization, forming the imidazo[2,1-f]purine core.

Key Reaction Parameters :

  • Catalyst : Bismuth triflate (Bi(OTf)₃) at 5 mol% enhances cyclization efficiency.
  • Solvent : Dichloroethane (DCE) at 0.3 M concentration ensures optimal solubility.
  • Temperature : Prolonged heating at 150°C drives the reaction to completion.

Reaction Workup and Purification

Isolation Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials.
  • Column Chromatography : Silica gel with gradient elution (20–50% ethyl acetate/hexane) resolves regioisomers.

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., cyclohexyl multiplet at δ 1.2–1.8 ppm, methoxyethyl singlet at δ 3.3 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₀H₂₈N₅O₃: 410.2152; observed: 410.2155.

Industrial-Scale Production Considerations

Catalytic System Optimization

  • Heterogeneous Catalysis : Zeolite-supported palladium reduces metal leaching in cross-coupling steps.
  • Continuous Flow Reactors : Enhance heat transfer during exothermic alkylation steps, improving safety and yield.

Solvent Recycling

  • Distillation Recovery : DCM and DMF are reclaimed with >95% efficiency, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Protecting Group Strategy : Temporary protection of N9 with a benzyl group prevents undesired methylation.
  • Computational Modeling : Density functional theory (DFT) predicts reactive sites, guiding reagent selection.

Byproduct Formation

  • Side Reaction : Over-alkylation at N3 is suppressed by stoichiometric control (1.1 equiv alkylating agent).

Chemical Reactions Analysis

Types of Reactions

8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, organic solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antiviral activities.

    Industry: It may find applications in the development of new polymers, coatings, or other materials with specialized functions.

Mechanism of Action

The mechanism of action of 8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

  • 5-HT1A Receptor: AZ-853 and AZ-861 exhibit sub-nanomolar affinity (Ki = 0.6 nM and 0.2 nM, respectively), with AZ-861 showing stronger intrinsic activity across signaling pathways (β-arrestin recruitment, cAMP inhibition) . Fluorinated arylpiperazinyl derivatives (e.g., 3a–u) demonstrate selective 5-HT1A binding over 5-HT7 and PDE4B/10A . Target Compound: Cyclohexyl and 2-methoxyethyl groups may reduce 5-HT1A affinity compared to piperazinyl analogs but could enhance off-target kinase or GPCR interactions.

Antidepressant Efficacy

  • Forced Swim Test (FST) :
    • AZ-853 and AZ-861 reduced immobility time by 40–50% at 2.5–10 mg/kg, with effects partially mediated by 5-HT1A activation .
    • Compound 3i achieved similar efficacy at lower doses (2.5 mg/kg) due to improved brain penetration .
    • Target Compound: Improved lipophilicity from cyclohexyl may enhance brain bioavailability, but methoxyethyl’s polarity could limit this advantage.

Biological Activity

8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexyl group at the 8-position and a methoxyethyl substituent at the 3-position of the imidazo[2,1-f]purine framework. Its unique structural features suggest potential interactions with various biological targets.

Neurotransmitter Receptor Modulation

Research indicates that compounds similar to 8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may act as partial agonists at serotonin 5-HT1A receptors. This receptor is significantly involved in mood regulation and anxiety responses. Preliminary studies suggest that this compound could influence neurotransmitter systems related to mood disorders, making it a candidate for antidepressant development.

Binding Affinity Studies

Binding affinity studies are crucial for understanding how this compound interacts with serotonin receptors. While specific data on 8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is limited, similar compounds have shown varying degrees of agonistic or antagonistic behavior at these sites. Future studies should aim to quantify its binding affinity and functional activity compared to existing antidepressants.

Comparison with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureBiological Activity
AZ-853AZ-853Partial agonist at serotonin 5-HT1A receptors
AZ-861AZ-861Stronger agonistic action than AZ-853
8-(2-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneChlorophenyl CompoundVaries based on substitutions

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.

Antidepressant Potential

A study focusing on imidazopurine derivatives indicated that modifications at specific positions could enhance antidepressant-like effects in animal models. The findings suggested that compounds with similar frameworks could exhibit significant behavioral changes indicative of antidepressant activity. Further investigations into 8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are warranted to confirm these effects in vivo.

While the exact mechanism of action for 8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione remains unclear, research on related compounds suggests they may modulate serotonin pathways effectively. Understanding these mechanisms is essential for developing targeted therapies for mood disorders.

Q & A

Q. What are the key considerations for synthesizing 8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with high yield and purity?

  • Methodological Answer : Synthesis requires multi-step optimization:
  • Step 1 : Use regioselective alkylation to introduce the cyclohexyl group at the 8-position, employing catalysts like Pd(OAc)₂ or CuI in DMF at 80–100°C .
  • Step 2 : Introduce the 2-methoxyethyl group via nucleophilic substitution, using K₂CO₃ as a base in THF or acetonitrile .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using HPLC (>95%) .
  • Critical Parameters : Solvent polarity, reaction time, and temperature significantly impact yield. For example, dichloromethane improves solubility of hydrophobic intermediates, while ethanol enhances polar group reactivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Use ¹H/¹³C NMR to assign methyl (δ 1.3–1.7 ppm) and methoxyethyl (δ 3.2–3.5 ppm) groups. NOESY correlations resolve spatial proximity of cyclohexyl and imidazo-purine moieties .
  • X-ray Crystallography : Resolve crystal structures to confirm substituent positions and hydrogen-bonding patterns (e.g., purine-dione carbonyl interactions) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₈N₆O₃) with <2 ppm mass error .

Q. What experimental approaches are used to assess solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility : Measure in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λmax ~260 nm). The 2-methoxyethyl group enhances aqueous solubility compared to alkyl analogs .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Cyclohexyl groups may confer oxidative stability, while the dione moiety is prone to hydrolysis at pH <5 .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for imidazo[2,1-f]purine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles:
  • Dose-Response Validation : Re-test activity across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC₅₀ ± SEM).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., N-dealkylated derivatives) that may antagonize primary activity .
  • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to putative targets like adenosine receptors .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with adenosine A₂A receptors (PDB: 3REY). The cyclohexyl group may occupy hydrophobic pockets, while the dione forms hydrogen bonds with Asn253 .
  • QSAR Modeling : Train models on imidazo-purine analogs to correlate substituent bulk (e.g., cyclohexyl vs. phenyl) with kinase inhibition potency (R² >0.85) .
  • MD Simulations : Simulate binding stability (50 ns trajectories) to assess entropy-driven contributions from methoxyethyl flexibility .

Q. How can in vivo pharmacokinetics and efficacy be systematically evaluated?

  • Methodological Answer :
  • ADME Profiling :
  • Absorption : Perform Caco-2 permeability assays; logP ~2.5 suggests moderate intestinal absorption .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP3A4-mediated oxidation sites .
  • In Vivo Studies :
  • Dosing : Administer 10 mg/kg (IV and PO) in Sprague-Dawley rats. Use LC-MS/MS to measure plasma half-life (t₁/₂) and brain penetration (Kp ~0.3) .
  • Efficacy Models : Test in xenograft (e.g., HCT116 colorectal cancer) with bioluminescent imaging to monitor tumor regression .

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